molecular formula C18H26O10 B159863 Benzyl beta-primeveroside CAS No. 130622-31-0

Benzyl beta-primeveroside

Cat. No.: B159863
CAS No.: 130622-31-0
M. Wt: 402.4 g/mol
InChI Key: WOGBNISMMIOPAZ-NWQIESHVSA-N
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Description

Benzyl beta-primeveroside is a glycoside compound characterized by the presence of a benzyl group attached to a disaccharide unit composed of beta-D-xylopyranosyl and beta-D-glucopyranoside. This compound is naturally found in various plants, including tea leaves (Camellia sinensis), where it plays a role in the formation of floral aromas .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl beta-primeveroside can be synthesized through enzymatic hydrolysis using beta-primeverosidase, an enzyme that specifically hydrolyzes beta-primeverosides. The enzyme is purified from fresh tea leaves and can be expressed in Escherichia coli for large-scale production . The reaction involves dissolving the substrate in deuterium oxide and adding the enzyme to catalyze the hydrolysis .

Industrial Production Methods: Industrial production of this compound primarily involves the extraction and purification of the compound from natural sources such as tea leaves. The process includes steps like withering, rolling, and fermentation, which help in the formation of the desired glycoside .

Chemical Reactions Analysis

Types of Reactions: Benzyl beta-primeveroside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. The hydrolysis reaction is catalyzed by beta-primeverosidase, which breaks the glycosidic bond between the disaccharide and the benzyl group .

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by beta-primeverosidase in the presence of water or deuterium oxide.

    Oxidation: Can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide under mild conditions.

    Glycosylation: Involves the addition of glycosyl groups to the compound using glycosyl donors and catalysts like Lewis acids.

Major Products Formed:

    Hydrolysis: Produces benzyl alcohol and a disaccharide unit.

    Oxidation: Forms benzaldehyde and other oxidized derivatives.

    Glycosylation: Results in various glycosylated derivatives depending on the glycosyl donor used.

Scientific Research Applications

Benzyl beta-primeveroside has several applications in scientific research:

Comparison with Similar Compounds

  • Benzyl alcohol beta-D-xylopyranosyl (1-6)-beta-D-glucopyranoside
  • Benzyl alcohol xylopyranosyl (1-6)-glucopyranoside
  • Benzyl beta-D-xylosyl (1→6)-beta-D-glucoside

Comparison: Benzyl beta-primeveroside is unique due to its specific glycosidic linkage and the presence of a benzyl group. Unlike other similar compounds, it is specifically hydrolyzed by beta-primeverosidase, which plays a significant role in the formation of floral aromas in tea leaves . This specificity and its natural occurrence in tea plants make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-phenylmethoxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O10/c19-10-7-26-17(15(23)12(10)20)27-8-11-13(21)14(22)16(24)18(28-11)25-6-9-4-2-1-3-5-9/h1-5,10-24H,6-8H2/t10-,11-,12+,13-,14+,15-,16-,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGBNISMMIOPAZ-NWQIESHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156646
Record name Benzyl alcohol xylopyranosyl-(1-6)-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130622-31-0
Record name Benzyl β-primeveroside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130622-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol xylopyranosyl-(1-6)-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130622310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl alcohol xylopyranosyl-(1-6)-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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